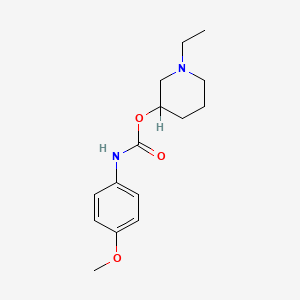
p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring, making it a valuable building block in organic synthesis and drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester typically involves the reaction of p-Methoxycarbanilic acid with N-ethyl-3-piperidinol. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets. It may serve as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects .
Industry: The compound is used in the production of various industrial chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science .
Wirkmechanismus
The mechanism of action of p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and physiological responses .
Vergleich Mit ähnlichen Verbindungen
- p-Methoxycarbanilic acid, N-methyl-3-piperidinyl ester
- p-Methoxycarbanilic acid, N-propyl-3-piperidinyl ester
- p-Methoxycarbanilic acid, N-butyl-3-piperidinyl ester
Comparison: Compared to its similar compounds, p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester may exhibit unique properties due to the presence of the ethyl group. This structural difference can influence its reactivity, stability, and biological activity, making it a distinct compound with specific applications .
Eigenschaften
CAS-Nummer |
33531-51-0 |
|---|---|
Molekularformel |
C15H22N2O3 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
(1-ethylpiperidin-3-yl) N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-3-17-10-4-5-14(11-17)20-15(18)16-12-6-8-13(19-2)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
PWKLWQJZGQYOAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC(C1)OC(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)
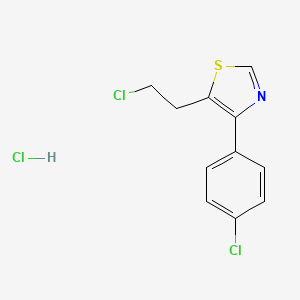
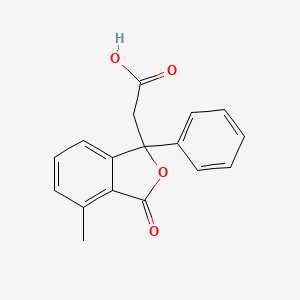

![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)




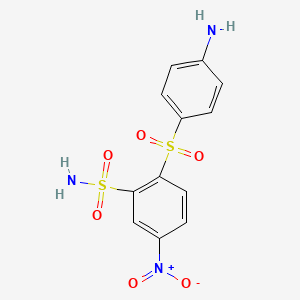
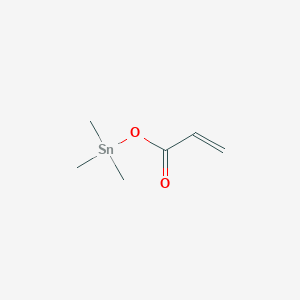

![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

